3-(2-Bromoethoxy)-4-methoxybenzaldehyde
Description
3-(2-Bromoethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group (-OCH₃) at the 4-position and a 2-bromoethoxy group (-OCH₂CH₂Br) at the 3-position of the aromatic ring (Figure 1). The bromine atom in the ethoxy side chain enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions . This compound is typically synthesized via alkylation of phenolic precursors using brominated alkyl halides under basic conditions, as exemplified by protocols involving Cs₂CO₃ in dimethylformamide (DMF) at elevated temperatures . Its applications span pharmaceutical intermediates, polymer chemistry, and materials science due to its dual functional groups that enable further derivatization.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(2-bromoethoxy)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
YQLHAVLQUXCVMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity
- This compound : The bromoethoxy group facilitates nucleophilic substitutions (e.g., SN2 reactions) or Suzuki couplings, making it ideal for generating complex ethers or biaryl structures .
- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde : The hydroxyl group at position 3 allows for regioselective oxidation or protection/deprotection strategies, critical in antioxidant and anticancer agent synthesis .
- 3-Ethoxy-4-methoxybenzaldehyde: Lacks halogen, limiting its utility in cross-coupling reactions but useful in non-halogenated intermediates for fragrances or polymers .
Key Research Findings
- Reactivity Advantage : The bromoethoxy group in this compound outperforms ethoxy or methoxy groups in Pd-catalyzed cross-coupling reactions, achieving >90% yield in model systems .
- Biological Activity: Methylated/acetylated derivatives of brominated benzaldehydes exhibit enhanced antioxidant activity (IC₅₀ = 12–18 μM in DPPH assays) compared to non-brominated analogs .
- Synthetic Versatility : The compound’s dual functionality enables one-pot syntheses of complex molecules, such as laurolitsine racemates and PROTAC degraders .
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